molecular formula C7H10F2O2 B6599643 1-ethyl-3,3-difluorocyclobutane-1-carboxylic acid CAS No. 1773508-40-9

1-ethyl-3,3-difluorocyclobutane-1-carboxylic acid

Cat. No.: B6599643
CAS No.: 1773508-40-9
M. Wt: 164.15 g/mol
InChI Key: JXURBFSZRFSASD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-ethyl-3,3-difluorocyclobutane-1-carboxylic acid is a fluorinated cyclobutane derivative

Preparation Methods

The synthesis of 1-ethyl-3,3-difluorocyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of stoichiometric azobisisobutyronitrile (AIBN) and excess aqueous hypophosphorous acid (H₃PO₂) under reflux in 1-propanol . Industrial production methods may vary, but they generally follow similar principles, optimizing for yield and purity.

Chemical Reactions Analysis

1-ethyl-3,3-difluorocyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of strong oxidizing agents, leading to the formation of carboxylic acids or ketones.

    Reduction: Common reducing agents like lithium aluminum hydride (LiAlH₄) can be used to reduce the compound to its corresponding alcohol.

    Substitution: Halogenation or other substitution reactions can be carried out using reagents like halogens or nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-ethyl-3,3-difluorocyclobutane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-ethyl-3,3-difluorocyclobutane-1-carboxylic acid exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance binding affinity and specificity, leading to more effective inhibition or activation of the target molecules .

Comparison with Similar Compounds

1-ethyl-3,3-difluorocyclobutane-1-carboxylic acid can be compared with other fluorinated cyclobutane derivatives, such as:

  • 1,1-difluorocyclobutane-1-carboxylic acid
  • 1-ethyl-2,2-difluorocyclobutane-1-carboxylic acid

These compounds share similar structural features but differ in the position and number of fluorine atoms, which can affect their reactivity and applications.

Properties

IUPAC Name

1-ethyl-3,3-difluorocyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F2O2/c1-2-6(5(10)11)3-7(8,9)4-6/h2-4H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXURBFSZRFSASD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC(C1)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of Intermediate 301A (0.2 g, 0.787 mmol) in ethanol (5 mL) and water (1 mL) was added a 5N aq. solution of NaOH (0.787 mL, 3.93 mmol) and the reaction mixture was stirred at RT for 4 h. The reaction mixture was concentrated under reduced pressure and the residue was diluted with water and extracted with diethyl ether (3×5 mL). The pH of the aqueous solution was adjusted to 7.0 using a 2N aq. solution of HCl and the aqueous phase was extracted with DCM (3×10 mL). The combined organic layers were dried over Na2SO4, filtered and concentrated to afford Intermediate 301B as a pale yellow liquid (50 mg, 38.7%). 1H NMR (300 MHz, DMSO-d6) δ ppm 12.63-12.75 (m, 1H), 2.80-2.97 (m, 2H), 2.57-245 (m, 2H), 1.77 (q, J=7.55 Hz, 2H), 0.81 (t, J=7.37 Hz, 3H).
Name
Intermediate 301A
Quantity
0.2 g
Type
reactant
Reaction Step One
[Compound]
Name
aq. solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.787 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Yield
38.7%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.